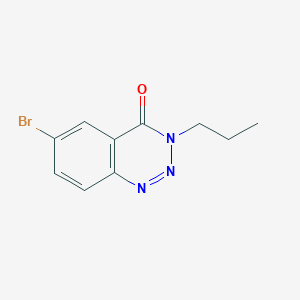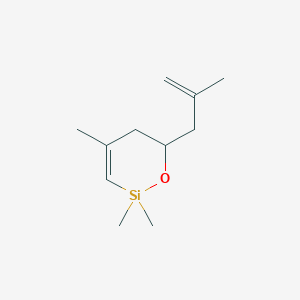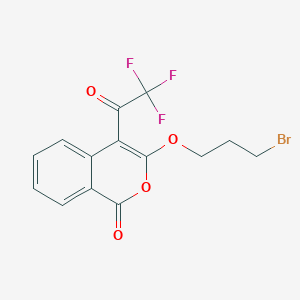
3-(3-Bromopropoxy)-4-(trifluoroacetyl)-1H-2-benzopyran-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- Starting materials: Bromopropoxy-substituted benzopyran and trifluoroacetic anhydride
- Reaction: Acylation reaction
- Conditions: Solvent (e.g., acetonitrile), catalyst (e.g., pyridine), and room temperature
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, purification techniques such as chromatography and recrystallization are employed to ensure the final product’s purity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromopropoxy)-4-(trifluoroacetyl)-1H-2-benzopyran-1-one typically involves multiple steps. One common method starts with the preparation of the benzopyran core, followed by the introduction of the bromopropoxy and trifluoroacetyl groups. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
-
Step 1: Synthesis of Benzopyran Core
- Starting materials: Phenol and acetophenone derivatives
- Reaction: Cyclization reaction using acid or base catalysts
- Conditions: Elevated temperatures (100-150°C) and inert atmosphere
化学反応の分析
Types of Reactions
3-(3-Bromopropoxy)-4-(trifluoroacetyl)-1H-2-benzopyran-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents at specific positions on the benzopyran core.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of bases or acids.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.
科学的研究の応用
3-(3-Bromopropoxy)-4-(trifluoroacetyl)-1H-2-benzopyran-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents targeting specific diseases.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3-(3-Bromopropoxy)-4-(trifluoroacetyl)-1H-2-benzopyran-1-one involves its interaction with specific molecular targets and pathways. The bromopropoxy and trifluoroacetyl groups play crucial roles in modulating the compound’s biological activity. These groups can interact with enzymes, receptors, or other biomolecules, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 3-(3-Bromopropoxy)-4-(trifluoroacetyl)-1H-2-benzopyran-1-one
- 3-(3-Bromopropoxy)-4-(acetyl)-1H-2-benzopyran-1-one
- 3-(3-Bromopropoxy)-4-(trifluoromethyl)-1H-2-benzopyran-1-one
Uniqueness
This compound is unique due to the presence of both bromopropoxy and trifluoroacetyl groups. These functional groups confer distinct chemical and biological properties, making the compound valuable for various research and industrial applications. The trifluoroacetyl group, in particular, enhances the compound’s stability and reactivity, distinguishing it from other similar compounds.
特性
CAS番号 |
913837-01-1 |
|---|---|
分子式 |
C14H10BrF3O4 |
分子量 |
379.12 g/mol |
IUPAC名 |
3-(3-bromopropoxy)-4-(2,2,2-trifluoroacetyl)isochromen-1-one |
InChI |
InChI=1S/C14H10BrF3O4/c15-6-3-7-21-13-10(11(19)14(16,17)18)8-4-1-2-5-9(8)12(20)22-13/h1-2,4-5H,3,6-7H2 |
InChIキー |
SDLCLFXSUPTCEP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=C(OC2=O)OCCCBr)C(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



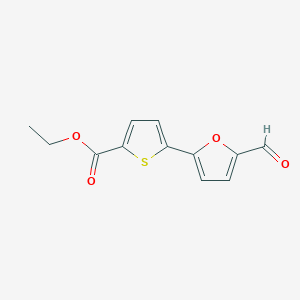
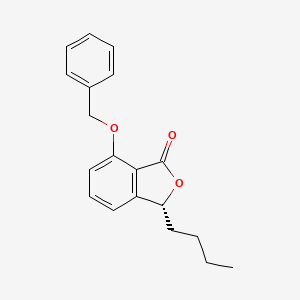
![(3S)-3-Methyl-4-[(trimethylsilyl)methyl]pent-4-en-1-ol](/img/structure/B12604455.png)
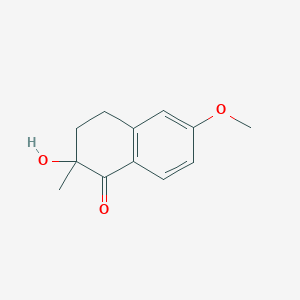
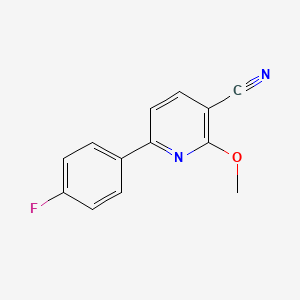
![3-[2-(2-Ethoxyphenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12604466.png)
![1-{4-[3-(Methylsulfanyl)-1H-pyrazol-5-yl]phenyl}piperidine](/img/structure/B12604470.png)
![1,3-Dimethyl-7-phenylthieno[3,2-g]pteridine-2,4(1H,3H)-dione](/img/structure/B12604476.png)
![N-(2-Ethoxyphenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12604478.png)
![2-{4-[5-(2-Methylphenyl)-1,3-oxazol-2-yl]phenyl}-5-phenyl-1,3-oxazole](/img/structure/B12604482.png)

